2-Fluoro-3-oxopropanoic Acid
CAS No.: 58629-87-1
Cat. No.: VC21166238
Molecular Formula: C3H3FO3
Molecular Weight: 106.05 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 58629-87-1 |
---|---|
Molecular Formula | C3H3FO3 |
Molecular Weight | 106.05 g/mol |
IUPAC Name | 2-fluoro-3-oxopropanoic acid |
Standard InChI | InChI=1S/C3H3FO3/c4-2(1-5)3(6)7/h1-2H,(H,6,7) |
Standard InChI Key | UJZAWQINJHZMNV-UHFFFAOYSA-N |
SMILES | C(=O)C(C(=O)O)F |
Canonical SMILES | C(=O)C(C(=O)O)F |
Chemical Identity and Structural Properties
2-Fluoro-3-oxopropanoic acid, also known by its CAS number 58629-87-1, is a fluorinated derivative of propanoic acid featuring both a carbonyl group and a fluorine atom. The structural arrangement of these functional groups contributes to the compound's unique chemical behavior and potential applications in various fields.
Basic Molecular Information
The compound possesses the following key identifiers and molecular characteristics:
Property | Value |
---|---|
IUPAC Name | 2-fluoro-3-oxopropanoic acid |
CAS Number | 58629-87-1 |
Molecular Formula | C₃H₃FO₃ |
Molecular Weight | 106.05 g/mol |
InChI | InChI=1S/C3H3FO3/c4-2(1-5)3(6)7/h1-2H,(H,6,7) |
InChI Key | UJZAWQINJHZMNV-UHFFFAOYSA-N |
Canonical SMILES | C(=O)C(C(=O)O)F |
The structural configuration of 2-fluoro-3-oxopropanoic acid features a fluorine atom at the second carbon position (alpha to the carboxylic acid group) and a carbonyl group at the third carbon position. This arrangement of functional groups creates a unique electronic environment that influences the compound's reactivity and biological interactions.
Physical and Chemical Properties
The physical state of 2-fluoro-3-oxopropanoic acid at room temperature is typically a solid. Due to the presence of both carboxylic acid and carbonyl functionalities, the compound exhibits moderate solubility in polar solvents such as water, methanol, and ethanol. The fluorine substituent contributes to the compound's stability and influences its acid-base properties, generally increasing the acidity of the carboxylic acid group through its electron-withdrawing effects.
Synthesis and Production Methods
The preparation of 2-fluoro-3-oxopropanoic acid involves several synthetic strategies, with fluorination of malonic acid derivatives being among the most common approaches.
Laboratory Synthetic Routes
The synthesis of 2-fluoro-3-oxopropanoic acid typically begins with malonic acid derivatives that undergo selective fluorination. This process requires careful control of reaction conditions to ensure fluorination occurs at the desired position.
Fluorination Reagents and Techniques
Common fluorinating agents employed in the synthesis include:
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Diethylaminosulfur trifluoride (DAST)
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Sulfur tetrafluoride (SF₄)
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Other selective fluorination reagents
The reaction typically proceeds under controlled conditions, with temperature management being crucial to avoid unwanted side reactions or decomposition of the product.
Industrial Production Methods
At an industrial scale, the production of 2-fluoro-3-oxopropanoic acid involves optimized versions of laboratory techniques. The process focuses on maximizing yield and purity while addressing safety concerns related to the use of fluorinating agents. Key considerations in industrial production include:
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Reaction temperature regulation
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Solvent selection for optimal reactivity
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Reaction time optimization
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Purification processes to ensure high-quality final product
Chemical Reactivity
The reactivity profile of 2-fluoro-3-oxopropanoic acid is influenced by its three functional groups: the carboxylic acid, the carbonyl group, and the fluorine substituent. Each contributes to the compound's behavior in various chemical transformations.
Key Reaction Types
The compound participates in several important reaction categories:
Oxidation Reactions
2-Fluoro-3-oxopropanoic acid can undergo oxidation to form higher oxidation state products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reactions
The carbonyl group (keto) in the compound can be reduced to form 2-fluoro-3-hydroxypropanoic acid. This transformation typically employs reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophilic Substitution
The fluorine atom in 2-fluoro-3-oxopropanoic acid can be displaced through nucleophilic substitution reactions. Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) can attack the carbon bearing the fluorine, resulting in substituted derivatives.
Reaction Products
The chemical transformations of 2-fluoro-3-oxopropanoic acid generate various products:
Reaction Type | Common Reagents | Major Products |
---|---|---|
Oxidation | KMnO₄, CrO₃ | Carboxylic acids, oxidized derivatives |
Reduction | NaBH₄, LiAlH₄ | 2-Fluoro-3-hydroxypropanoic acid |
Substitution | OH⁻, RNH₂ | 2-Hydroxy or 2-amino derivatives |
These reactions highlight the versatility of 2-fluoro-3-oxopropanoic acid as a building block in organic synthesis and its potential for generating diverse chemical entities.
Applications in Scientific Research
The unique structural features of 2-fluoro-3-oxopropanoic acid make it valuable across various scientific disciplines, particularly in medicinal chemistry, materials science, and environmental studies.
Medicinal Chemistry Applications
In pharmaceutical research, 2-fluoro-3-oxopropanoic acid has gained attention for potential therapeutic applications:
Anticancer Research
The compound has been investigated for its potential anticancer properties. Studies have suggested that derivatives of 2-fluoro-3-oxopropanoic acid may exhibit inhibitory effects on cancer cell proliferation. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving membrane permeability and metabolic stability.
Anti-inflammatory Properties
Some research indicates possible anti-inflammatory effects of 2-fluoro-3-oxopropanoic acid derivatives, though detailed mechanisms require further investigation.
Materials Science Applications
In materials science, 2-fluoro-3-oxopropanoic acid serves as an important building block for synthesizing more complex molecules with specific properties. The unique reactivity patterns of the compound enable various chemical transformations that are essential in developing new materials.
Environmental Chemistry
The compound has been included in environmental studies focused on the biodegradation pathways of fluorinated organic compounds. Understanding how 2-fluoro-3-oxopropanoic acid behaves under various environmental conditions contributes to assessing the ecological impact of fluorinated chemicals.
Biological Activity and Mechanism of Action
The biological effects of 2-fluoro-3-oxopropanoic acid stem from its interactions with molecular targets such as enzymes and receptors.
Enzyme Interactions
The compound potentially inhibits or modulates specific biological pathways through interaction with enzymatic systems. The presence of electron-withdrawing groups in the molecule enhances binding affinity to certain biological targets.
Structure-Activity Relationships
The positioning of the fluorine atom and the keto group in 2-fluoro-3-oxopropanoic acid significantly influences its biological activity. These structural features determine:
Research suggests that modifying the base structure of 2-fluoro-3-oxopropanoic acid can lead to compounds with enhanced biological activities, highlighting the importance of structure-activity relationships in drug design based on this molecular scaffold.
Comparison with Similar Compounds
Understanding how 2-fluoro-3-oxopropanoic acid differs from structurally related compounds provides valuable insights into its unique properties and potential applications.
Structural Analogs
Several compounds share structural similarities with 2-fluoro-3-oxopropanoic acid but differ in key aspects:
Compound | Structural Differences | Property Differences |
---|---|---|
3-Fluoro-2-oxopropanoic acid | Fluorine at position 3 instead of position 2 | Different reactivity patterns, biological activities |
2-Fluoro-3-hydroxypropanoic acid | Hydroxyl group instead of keto group at position 3 | Reduced electrophilicity, different hydrogen bonding patterns |
Fluoromalonic acid | Additional carboxylic acid group | Higher acidity, different coordination properties |
2-Fluoro-3-methoxy-3-oxopropanoic acid | Methoxy group modifying the carboxylic acid | Different solubility profile, altered reactivity |
These structural variations lead to significant differences in chemical behavior, biological activity, and potential applications across various fields .
Reactivity Comparisons
The reactivity of 2-fluoro-3-oxopropanoic acid differs from its analogs due to the specific arrangement of its functional groups. For instance, compounds with the fluorine at different positions exhibit altered electronic distributions, affecting their behavior in chemical reactions .
Current Research Trends
Recent scientific investigations involving 2-fluoro-3-oxopropanoic acid focus on several promising areas:
Drug Development
Research in medicinal chemistry continues to explore the potential of 2-fluoro-3-oxopropanoic acid derivatives in developing new therapeutic agents. The unique structural features of the compound make it a valuable scaffold for designing drugs with improved pharmacological properties.
Synthetic Methodology
Chemical researchers are developing new and more efficient methods for synthesizing 2-fluoro-3-oxopropanoic acid and its derivatives. These efforts aim to improve yield, reduce waste, and enable access to more complex fluorinated compounds .
Environmental Impact Studies
As awareness of the environmental impact of fluorinated compounds grows, research into the ecological behavior of 2-fluoro-3-oxopropanoic acid has gained importance. Studies investigating its degradation pathways and potential environmental effects contribute to understanding the broader implications of fluorinated chemicals.
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